molecular formula C10H6FNO3 B1323170 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid CAS No. 334930-07-3

3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid

Cat. No. B1323170
M. Wt: 207.16 g/mol
InChI Key: XXDHPFKMYSLBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08877782B2

Procedure details

To a solution of 3-(4-fluoro-phenyl)-isoxazole-4-carboxylic acid (40 g, 193 mmol) in THF (400 mL) at −10° C. was added triethylamine (27.1 mL, 193 mmol) and then a solution of ethylchloroformate (18.8 mL, 193 mmol) in THF (120 mL) added keeping the temperature below −5° C. After 1 h the mixture was filtered and the filtrate cooled to −10° C. and a suspension of sodiumborohydride (19 g, 483 mmol) in water (120 mL) added over 15 minutes keeping the temperature below −5° C. The mixture was then allowed to warm up to room temperature over 2 h and diluted with aqueous sodium hydroxide (1 N, 700 mL) and extracted with tert-butylmethylether. The combined organic layers were then washed with water and brine, dried over sodium sulfate and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=1:1) afforded the title product (20.1 g, 54%) which was obtained as white solid. MS: m/e=194.1 [M+H]+.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
27.1 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four
Yield
54%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:12]([C:13](O)=[O:14])=[CH:11][O:10][N:9]=2)=[CH:4][CH:3]=1.C(N(CC)CC)C.C(OC(Cl)=O)C.[BH4-].[Na+]>C1COCC1.O.[OH-].[Na+]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:12]([CH2:13][OH:14])=[CH:11][O:10][N:9]=2)=[CH:6][CH:7]=1 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=NOC=C1C(=O)O
Name
Quantity
27.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
18.8 mL
Type
reactant
Smiles
C(C)OC(=O)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −5° C
FILTRATION
Type
FILTRATION
Details
After 1 h the mixture was filtered
Duration
1 h
ADDITION
Type
ADDITION
Details
added over 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the temperature below −5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature over 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butylmethylether
WASH
Type
WASH
Details
The combined organic layers were then washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (SiO2, heptane:ethyl acetate=1:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NOC=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 20.1 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.